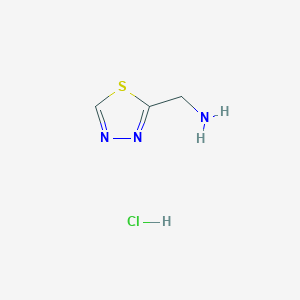
2-(Difluoromethyl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Difluoromethyl)-3-fluoropyridine is a chemical compound that is widely used in scientific research. This compound is a member of the pyridine family and is known for its unique chemical properties. It is widely used in the pharmaceutical industry due to its ability to act as a precursor for the synthesis of various drugs.
Scientific Research Applications
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis, using visible light, has shown promise in facilitating radical fluoromethylation reactions, including difluoromethylation. This method, involving catalysts like Ru(bpy)3 and fac-[Ir(ppy)3], is efficient in introducing difluoromethyl groups into various organic compounds, a crucial structural motif in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Radiofluorination for Medical Imaging
The incorporation of fluorine-18 in fluoropyridines, like 2-(difluoromethyl)-3-fluoropyridine, is significant in medical imaging using Positron Emission Tomography (PET). These compounds have seen increased application due to their stability and suitability for various synthesis methods, providing valuable diagnostic tools (Carroll, Nairne, & Woodcraft, 2007).
Chemical Synthesis and Structural Studies
Studies on fluoropyridines have led to novel methods in organic synthesis, like the formation of difluoroboryl imidates and advancements in the metallation of π-deficient heterocyclic compounds. These findings enhance our understanding of the structural and electronic effects of fluorine substitution in heterocyclic compounds, contributing to the development of more efficient synthesis pathways (Hand & Baker, 1989).
Applications in Materials Science
The selective introduction of fluorine atoms into organic molecules, as seen with difluoromethyl and monofluoromethyl groups, is crucial in materials science. These modifications can significantly enhance the properties of materials used in various applications, from pharmaceuticals to agrochemicals (Hu, Zhang, & Wang, 2009).
Catalytic Fluorination Techniques
Catalytic fluorination, such as the transformation of 2-chloropyridine to 2-fluoropyridine, demonstrates the importance of difluoromethyl groups in developing new catalytic systems. These techniques have implications for both organic synthesis and the manufacture of pharmaceutical compounds (Cochon et al., 2010).
properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVMTACODJJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3-fluoropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)
![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)
![(1R,5S)-3-methylene-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)


![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)



